Pentaerythritol tetramethylacrylate
Description
Pentaerythritol tetramethylacrylate (CAS: 3253-41-6) is a tetrafunctional methacrylate ester derived from pentaerythritol, a symmetrical polyol with four hydroxyl groups. Its molecular formula is C21H28O8, and it has a molecular weight of 408.44 g/mol . The compound is synthesized via direct esterification of pentaerythritol with methacrylic acid under optimized conditions: a molar ratio of 1:8 (pentaerythritol to methacrylic acid), 6.0% p-toluenesulfonic acid catalyst, and 2.0% hydroquinone as an antipolymerizer. This method achieves an 80% yield at 80–90°C over 8 hours, avoiding toxic solvents like benzene .
This compound is characterized by its high crosslinking density due to four methacrylate groups, making it valuable in UV-curable coatings, adhesives, and flame-retardant systems. Its predicted physical properties include a density of 1.107 g/cm³ and a boiling point of 497.9°C .
Properties
CAS No. |
118541-94-9 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30008 |
Synonyms |
Pentaerythritol tetramethylacrylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pentaerythritol Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| Pentaerythritol tetramethylacrylate | C21H28O8 | 408.44 | 4 methacrylate groups | UV-curable coatings, flame retardants |
| Pentaerythritol tetraacrylate | C17H20O8 | 352.34 | 4 acrylate groups | Polymer crosslinking, adhesives |
| Pentaerythritol trimethacrylate | C17H24O8 | 356.37 | 3 methacrylate groups | Dental resins, composites |
| Pentaerythritol dimethacrylate | C13H20O6 | 272.30 | 2 methacrylate groups | Low-viscosity coatings, inks |
| Dipentaerythritol | C10H22O7 | 254.28 | 6 hydroxyl groups | Plasticizers, low-toxicity insecticides |
| Tripentaerythritol | C15H32O10 | 372.41 | 8 hydroxyl groups | Specialty polymers, surfactants |
Physical and Chemical Properties
- Solubility: Tetramethylacrylate is sparingly soluble in polar solvents due to its hydrophobic methacrylate groups, whereas tetraacrylate exhibits better solubility in methanol and chloroform .
- Thermal Stability : Methacrylate derivatives (tetramethylacrylate, trimethacrylate) exhibit higher thermal resistance (decomposition >230°C) compared to acrylates .
- Toxicity : Dipentaerythritol and tripentaerythritol are benign to insects like Drosophila suzukii, making them unsuitable for insecticidal sprays, whereas pentaerythritol derivatives show ovicidal/larvicidal activity .
Commercial and Environmental Considerations
- Sustainability : Methacrylate synthesis (tetramethylacrylate) avoids benzene, reducing toxicity, while acrylate derivatives face stricter regulations due to skin irritation risks .
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